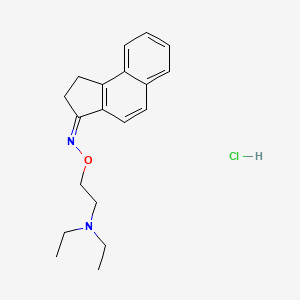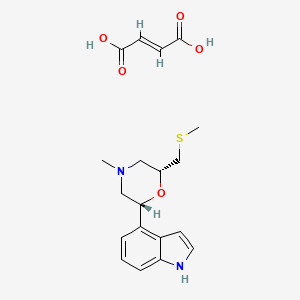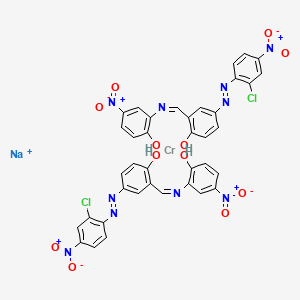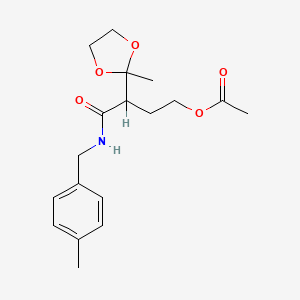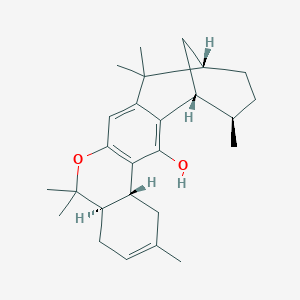
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,13-メタノ-4H-ベンゾ(d)シクロオクタ(4,5)ベンゾ(1,2-b)ピラン-14-オール, 1,4a,5,8,9,10,11,12,13,14b-デカヒドロ-2,5,5,8,8,12-ヘキサメチル-, (4aR,9R,12R,13R,14bR)-rel- は、複数の縮合環と複数のキラル中心を含む、ユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
このような複雑な分子の合成は、通常、縮合環系の形成や様々な官能基の導入など、複数のステップを必要とします。一般的な合成経路には、次のようなものがあります。
環化反応: 縮合環系を形成します。
水素化: 二重結合を還元し、水素原子を導入します。
官能基変換: ヒドロキシル基、メチル基、その他の基を導入します。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が必要となるでしょう。これには、次のようなものが含まれます。
触媒プロセス: 反応効率を向上させます。
精製技術: クロマトグラフィーなど、目的の生成物を分離します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Hydrogenation: to reduce double bonds and introduce hydrogen atoms.
Functional group transformations: to introduce hydroxyl, methyl, and other groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
反応の種類
この化合物は、次のような様々な化学反応を起こす可能性があります。
酸化: 酸素原子の導入または水素原子の除去。
還元: 水素原子の付加または酸素原子の除去。
置換: ある官能基を別の官能基に置き換えます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアルカンが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子のビルディングブロックとして、または様々な反応の試薬として使用できます。
生物学
生物学において、抗菌作用や抗癌作用など、潜在的な生物活性について研究される可能性があります。
医学
医学において、特定の生物学的標的との相互作用能力など、潜在的な治療効果について調査される可能性があります。
産業
産業において、ポリマーや医薬品など、ユニークな特性を持つ材料の合成に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用によって異なります。これには、次のようなものがあります。
酵素への結合: 酵素の活性を阻害します。
受容体との相互作用: 細胞表面の受容体に作用し、シグナル伝達経路を調節します。
細胞構造への組み込み: 細胞構造の機能を変更します。
類似化合物の比較
類似化合物
類似化合物には、縮合環系と複数のキラル中心を持つ他の複雑な有機分子が含まれます。例えば、次のようになります。
ステロイド: 特徴的な縮合環構造を持つ複雑な分子。
テルペン: 複数の環と様々な官能基を持つ有機化合物。
ユニークさ
この化合物を際立たせているのは、環と官能基の特定の配置であり、これはユニークな化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with fused ring systems and multiple chiral centers, such as:
Steroids: Complex molecules with a characteristic fused ring structure.
Terpenes: Organic compounds with multiple rings and various functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of rings and functional groups, which could confer unique chemical and biological properties.
特性
CAS番号 |
249888-48-0 |
|---|---|
分子式 |
C26H36O2 |
分子量 |
380.6 g/mol |
IUPAC名 |
(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol |
InChI |
InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1 |
InChIキー |
SEFPZHWPNUBZPY-RHQZKXFESA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O |
正規SMILES |
CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


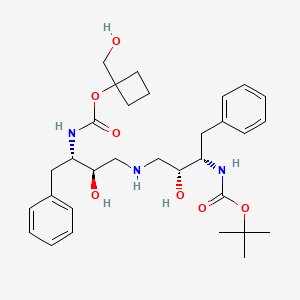


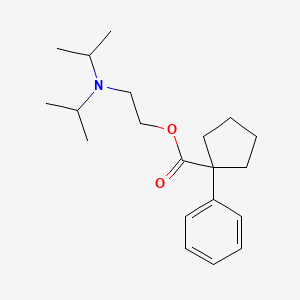
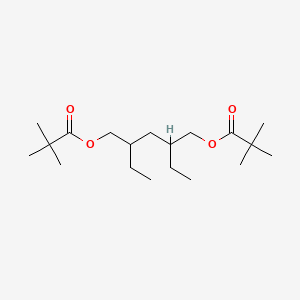
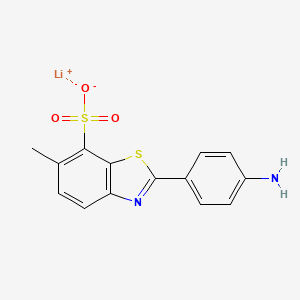
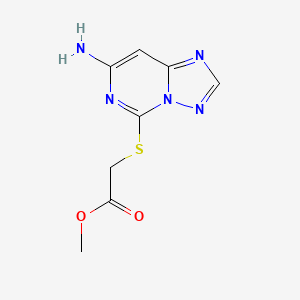

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
